molecular formula C8H11N3O3 B144283 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one CAS No. 126664-28-6

4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one

Cat. No. B144283
M. Wt: 197.19 g/mol
InChI Key: QVRUZNMMCTUEOM-UHFFFAOYSA-N
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Description

The compound 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. The first paper describes the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitrile and its 2-methyl derivative through cine-substitution reactions, which involve the treatment of 1,4-dinitroimidazoles with potassium cyanide in an aqueous methanol solution . Although this does not directly describe the synthesis of the compound , it provides insight into the methods used to introduce nitro and methyl groups to the imidazole ring, which are key functional groups in the target compound.

The second paper discusses a catalyst-free one-pot synthesis of polysubstituted imidazoles using a neutral ionic liquid . This method could potentially be adapted for the synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one by selecting appropriate starting materials and conditions that favor the formation of the desired product.

Molecular Structure Analysis

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including rearrangements, as described in the third paper . The paper details the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles. While this does not directly pertain to the compound of interest, it highlights the reactivity of imidazole derivatives under basic conditions, which could be relevant for understanding the chemical behavior of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Derivative Compounds

  • Synthesis of Derivatives

    Research has explored the synthesis of various derivatives from metronidazole, which is structurally related to 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. This includes the creation of compounds like 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione, showcasing the versatility in creating new molecular structures (Mirzaei, Pirelahi, Amini, & Shafiee, 2008).

  • Photochemical Behavior

    Another study explored the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles, similar in structure to the compound of interest, in water-containing solutions. This research contributes to understanding the chemical properties under various conditions (Pfoertner & Daly, 1987).

Chemical Properties and Analysis

  • Structural Analysis: Detailed structural studies have been conducted on related compounds, such as 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, providing insights into molecular geometry and electron density, which are vital for understanding chemical behavior (Boechat et al., 2016).

Biological Applications

  • Antimicrobial Effects

    Research on compounds like 2-(2-methyl-4-nitro-1H-imidazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide has shown potential antimicrobial effects, highlighting possible applications in combating microbial infections (Vinutha et al., 2013).

  • Anticonvulsant Activity

    Some derivatives of imidazole compounds, closely related to the compound , have shown anticonvulsant activity, suggesting potential applications in the treatment of seizures (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

  • Chemical Sensing

    Studies on imidazole derivatives have also included the development of chemical sensors for amines, demonstrating the versatile applications of these compounds in analytical chemistry (Afandi, Purwono, & Haryadi, 2020).

properties

IUPAC Name

4-(2-methyl-4-nitroimidazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-6(12)3-4-10-5-8(11(13)14)9-7(10)2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRUZNMMCTUEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CCC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379365
Record name 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one

CAS RN

126664-28-6
Record name 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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